molecular formula C4H8O4S2 B219230 (4S)-1,1-dioxodithiane-4,5-diol CAS No. 120586-50-7

(4S)-1,1-dioxodithiane-4,5-diol

Cat. No.: B219230
CAS No.: 120586-50-7
M. Wt: 184.2 g/mol
InChI Key: HEDDKNPLYXIIDO-IMJSIDKUSA-N
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Description

The compound (4S)-1,1-dioxodithiane-4,5-diol is a multifaceted organic molecule characterized by a six-membered ring containing two sulfur atoms (a dithiane), where one sulfur is oxidized to a sulfone (1,1-dioxo), and the ring is substituted with two adjacent hydroxyl groups (a diol) with a specific stereochemistry (4S,5R or 4S,5S). nih.gov This unique combination of functional groups suggests potential applications and research interest across various chemical disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120586-50-7

Molecular Formula

C4H8O4S2

Molecular Weight

184.2 g/mol

IUPAC Name

(4R,5R)-1,1-dioxodithiane-4,5-diol

InChI

InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1

InChI Key

HEDDKNPLYXIIDO-IMJSIDKUSA-N

SMILES

C1C(C(CS(=O)(=O)S1)O)O

Isomeric SMILES

C1[C@@H]([C@H](CS(=O)(=O)S1)O)O

Canonical SMILES

C1C(C(CS(=O)(=O)S1)O)O

Synonyms

1,2-Dithiane-4,5-diol, 1,1-dioxide, trans-

Origin of Product

United States

Synthetic Methodologies and Precursors of 4s 1,1 Dioxodithiane 4,5 Diol

A plausible precursor for the dithiane ring is 1,4-dithiane-2,5-diol (B140307), a commercially available and versatile synthon. researchgate.netresearchgate.netorganic-chemistry.orgorientjchem.orgnih.gov This compound serves as a stable dimer of α-mercaptoacetaldehyde and is widely used in the synthesis of various sulfur-containing heterocycles. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov The synthesis of 1,4-dithiane-2,5-diol itself can be achieved through the reaction of chloroacetaldehyde (B151913) with a sulfur source like sodium hydrosulfide. google.comguidechem.com

The introduction of the diol functionality with the desired (4S) stereochemistry would likely require a stereoselective dihydroxylation reaction on a dithiane-based intermediate. Asymmetric dihydroxylation reactions, often catalyzed by transition metals like osmium in the presence of a chiral ligand, are a common strategy for establishing specific stereocenters.

The final step in the proposed synthesis would be the selective oxidation of one of the sulfur atoms in the dithiane ring to a sulfone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions being crucial to avoid over-oxidation or side reactions.

The optimization of a synthetic pathway for (4S)-1,1-dioxodithiane-4,5-diol would necessitate a thorough investigation of each synthetic step to maximize yield, purity, and efficiency, particularly with scalability for potential larger-scale production in mind.

Key Optimization Parameters:

Catalyst Selection and Loading: For the stereoselective dihydroxylation, screening different chiral catalysts and optimizing their loading would be critical to achieving high enantioselectivity and turnover numbers.

Reaction Conditions: Temperature, pressure, solvent, and reaction time for each step would need to be carefully controlled to enhance reaction rates and minimize the formation of byproducts.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, would be essential for isolating the final product with high purity.

Scalability Challenges and Solutions:

Scaling up the synthesis from a laboratory setting to an industrial scale often presents challenges that need to be addressed proactively.

Challenge Potential Solution
Heat Transfer Utilizing jacketed reactors with efficient stirring to ensure uniform temperature control in large reaction vessels.
Reagent Addition Implementing controlled addition of reagents using pumps to maintain optimal reaction stoichiometry and manage exothermic reactions.
Work-up and Isolation Developing robust and scalable work-up procedures, such as extraction and filtration systems, to handle large volumes of material.
Safety Conducting a thorough process safety analysis to identify and mitigate potential hazards associated with the reagents and reaction conditions at a larger scale.

Given the lack of specific literature, the development of a scalable synthesis for this compound would require significant experimental work to establish a viable and efficient route. The general principles of process chemistry, including reaction optimization, process control, and safety assessment, would be paramount in transitioning a laboratory-scale synthesis to a larger-scale manufacturing process.

Stereochemical Investigations of 4s 1,1 Dioxodithiane 4,5 Diol

Determination of Absolute Configuration for Chiral Diols

The unambiguous assignment of the absolute configuration of the two chiral centers in (4S)-1,1-dioxodithiane-4,5-diol is fundamental to its chemical identity. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR)-Based Chiral Derivatizing Agent (CDA) Methods

NMR spectroscopy, when combined with chiral derivatizing agents (CDAs), is a potent tool for determining the absolute configuration of chiral molecules, including diols. This method involves the reaction of the chiral diol with an enantiomerically pure CDA to form diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for the differentiation of the original enantiomers.

The principle behind this technique lies in the creation of a diastereomeric environment that lifts the degeneracy of the NMR signals of the enantiomers. The differences in the chemical shifts (Δδ) of specific protons in the resulting diastereomers can be correlated to the absolute configuration of the parent diol. While a variety of CDAs are available, their selection depends on the specific functional groups present in the analyte. For diols, boronic acid-based CDAs have proven to be particularly effective.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Derivatives of Chiral Diols with a Generic Chiral Derivatizing Agent (CDA)

ProtonDiastereomer 1 (Diol + (R)-CDA)Diastereomer 2 (Diol + (S)-CDA)Δδ (ppm)
H-4δ_Rδ_S
H-5δ'_Rδ'_S
CDA-H_aδ''_Rδ''_S
CDA-H_bδ'''_Rδ'''_S

Note: This table is illustrative. Actual chemical shift values are dependent on the specific CDA, solvent, and NMR spectrometer frequency used.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are invaluable for the stereochemical analysis of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of a molecule by comparing the experimental spectrum with that predicted by theoretical calculations or with the spectra of structurally related compounds of known configuration.

For this compound, the electronic transitions associated with the sulfone and hydroxyl chromophores would be expected to give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the spectrum are directly related to the stereochemistry of the chiral centers.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography provides the most definitive determination of the absolute configuration and the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of the atomic positions in the crystal lattice, revealing the absolute stereochemistry, bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would enable the unambiguous assignment of the (4S, 5S) or (4S, 5R) configuration and provide detailed insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the diol functionality.

Conformational Analysis of the Dioxodithiane Ring System

The six-membered dithiane ring in this compound is not planar and can adopt various conformations. Understanding these conformational preferences is essential for comprehending the molecule's reactivity and biological activity.

Preferred Conformations and Ring Puckering Dynamics

The 1,1-dioxodithiane ring, a derivative of cyclohexane, is expected to adopt a chair-like conformation as its lowest energy state to minimize steric and torsional strain. However, the presence of the bulky sulfone group and the two hydroxyl substituents can influence the conformational equilibrium. The chair conformation can exist in two interconverting forms. Computational studies on related 1,3-dithiane (B146892) 1,1-dioxides have shown that twist-boat and other non-chair conformations can also be energetically accessible.

Table 2: Calculated Relative Energies of a Generic Dioxodithiane Ring Conformation

ConformationRelative Energy (kcal/mol)
Chair0.00
Twist-Boat4.5 - 6.0
Boat6.0 - 7.5

Note: These are generalized energy ranges for substituted dithiane dioxide rings and can vary based on the specific substitution pattern.

Influence of Diol Substitution on Molecular Conformation

The presence and relative orientation of the two hydroxyl groups at the C-4 and C-5 positions have a significant impact on the conformational preference of the dioxodithiane ring. The substituents can adopt either axial or equatorial positions in the chair conformation. The diequatorial arrangement is generally favored to minimize steric hindrance.

Furthermore, intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the sulfone oxygen, can play a crucial role in stabilizing certain conformations. The interplay of steric effects, electrostatic interactions, and potential hydrogen bonding determines the dominant conformation in solution and in the solid state. These conformational preferences can be investigated using a combination of NMR spectroscopy (by analyzing coupling constants and Nuclear Overhauser Effects) and computational modeling.

Stereochemical Purity and Enantiomeric Excess Determination Methods

The determination of stereochemical purity and enantiomeric excess of this compound is crucial for understanding its specific biological and chemical properties. Research has established methods for the resolution of the racemic cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, which is a mixture containing the (4S,5R) and (4R,5S) enantiomers.

A key method employed for the separation of these enantiomers is through the formation of diastereomeric esters. nih.gov This classic resolution technique involves reacting the racemic diol with a chiral derivatizing agent. In a documented case, (-)-(R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride, was used for this purpose. nih.gov The reaction creates a mixture of diastereomeric bis-'Mosher esters'. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard chromatographic techniques.

Following the separation of the diastereomeric esters, each ester is individually hydrolyzed to yield the pure enantiomers of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide. nih.gov The specific rotation of the resulting enantiomers was measured as +151° and -146° (c 0.5, MeOH), confirming their optical activity. nih.gov

The absolute configuration of the enantiomers was definitively determined using single-crystal X-ray analysis of the (-)-bis-'Mosher ester'. nih.gov This powerful analytical technique provides a detailed three-dimensional structure of the molecule, allowing for the unambiguous assignment of the stereocenters. Through this method, the (-)-enantiomer was confirmed to be the (4S,5R)-compound. nih.gov

The following table summarizes the methods used for the stereochemical analysis of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide:

MethodPurposeDetails
Diastereomeric Ester Formation Enantiomeric ResolutionReaction with (-)-(R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) to form separable diastereomeric esters. nih.gov
Chromatography Separation of DiastereomersSeparation of the formed bis-'Mosher esters'.
Hydrolysis Isolation of Pure EnantiomersCleavage of the ester groups to yield the individual enantiomers. nih.gov
Polarimetry Measurement of Optical ActivityDetermination of the specific rotation of the isolated enantiomers. nih.gov
Single-Crystal X-ray Analysis Determination of Absolute ConfigurationProvided the definitive stereochemical assignment of the (4S,5R)-enantiomer. nih.gov

Studies on Dynamic Stereochemistry and Inversion Barriers

Direct experimental studies on the dynamic stereochemistry and inversion barriers specifically for this compound are not extensively documented in the current scientific literature. However, insights can be drawn from computational studies and the well-understood conformational behavior of related dithiane and dithiane dioxide systems.

The dithiane ring, a six-membered heterocycle containing two sulfur atoms, can, in principle, undergo ring inversion, a process where one chair conformation converts into another. The presence of the sulfone group (1,1-dioxide) and the diol substituents on the ring of this compound will significantly influence the energetics of this process.

Theoretical studies on simpler, related molecules such as 1,3-dithiane 1,1-dioxide have been conducted to understand their conformational interconversions. These computational analyses have identified multiple stable conformations and the transition states that connect them. For 1,3-dithiane 1,1-dioxide, calculations have described the inversion-topomerization process, identifying distinct transition states associated with these conformational changes.

The energy barrier to ring inversion in dithiane systems is influenced by several factors, including torsional strain and non-bonded interactions. In this compound, the bulky sulfone group and the hydroxyl groups will introduce significant steric and electronic effects that would be expected to create a higher barrier to inversion compared to unsubstituted dithiane. The preferred conformation will likely be one that minimizes steric hindrance between these substituents.

Given the stereochemistry of this compound, with its specific arrangement of hydroxyl groups, intramolecular hydrogen bonding could also play a role in stabilizing a particular conformation, thereby affecting the dynamic behavior of the ring system. While direct experimental data on the inversion barriers for this specific molecule is pending, the foundational knowledge of dithiane conformational analysis suggests that it possesses a defined and relatively stable three-dimensional structure.

The following table outlines the key considerations for the dynamic stereochemistry of this compound based on related systems:

FeatureInfluence on Dynamic Stereochemistry
Dithiane Ring System Potential for chair-chair interconversion (ring inversion).
1,1-Dioxide Group Introduces significant steric bulk and alters electronic properties, likely increasing the barrier to ring inversion.
Diol Substituents Contribute to steric interactions and may participate in intramolecular hydrogen bonding, further influencing conformational preference and stability.
Computational Studies on Related Molecules Suggest the existence of multiple conformations and defined transition states for ring inversion in dithiane dioxides.

Reactivity and Mechanistic Studies of 4s 1,1 Dioxodithiane 4,5 Diol

Postulated Reactions Involving the Vicinal Diol Functionality

The vicinal diol group in (4S)-1,1-dioxodithiane-4,5-diol would be expected to undergo reactions typical of 1,2-diols.

Acetalization and Ketalization for Diol Protection

The protection of vicinal diols via acetalization or ketalization is a common strategy in organic synthesis. This involves the reaction of the diol with an aldehyde or a ketone, typically in the presence of an acid catalyst, to form a cyclic acetal (B89532) or ketal. This reaction is reversible and serves to mask the reactivity of the hydroxyl groups during subsequent chemical transformations. For this compound, this would likely proceed to protect the 4- and 5-hydroxyl groups.

Deoxygenation Reactions

The removal of hydroxyl groups, or deoxygenation, is a fundamental transformation. While various methods exist for the deoxygenation of diols, specific conditions and outcomes for this compound are not documented. The presence of the sulfone group could influence the reaction conditions required and potentially lead to side reactions.

Selective Oxidation and Cleavage of the Diol Moiety

Vicinal diols are susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the two hydroxyl-bearing carbons to yield two carbonyl compounds. Reagents such as sodium periodate (B1199274) (NaIO₄) and lead tetraacetate (Pb(OAc)₄) are commonly employed for this purpose. scribd.com The oxidation of this compound would be expected to yield a dialdehyde, which could exist in equilibrium with a cyclic hemiacetal or be further oxidized depending on the reaction conditions. Selective oxidation of one or both hydroxyl groups to the corresponding ketones or aldehydes without C-C bond cleavage is also a theoretical possibility, likely achievable with specific oxidizing agents. nih.gov

Postulated Reactivity of the Cyclic Sulfone Group

The cyclic sulfone, or 1,1-dioxodithiane, core imparts distinct reactivity to the molecule. The strong electron-withdrawing nature of the sulfone group acidifies the α-protons and activates adjacent positions towards nucleophilic attack.

Electrophilic and Nucleophilic Reactions at the Sulfone

The carbon atoms alpha to the sulfone group are susceptible to deprotonation by strong bases to form a stabilized carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions. Conversely, the sulfur atom of the sulfone is electrophilic and can be attacked by nucleophiles, although this is less common than reactions at the α-carbon.

Ring-Opening Reactions of the Dithiane Core

The dithiane ring, particularly when activated by the sulfone group, could potentially undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under reductive conditions. However, the stability of the six-membered ring and the specific influence of the vicinal diol functionality on such reactions are not detailed in the literature for this compound.

In-depth Analysis of this compound Reactivity and Mechanisms Remains an Area for Future Investigation

A comprehensive review of available scientific literature reveals a notable gap in detailed research concerning the specific reactivity and mechanistic pathways of the chemical compound this compound. While the broader class of dithianes and cyclic sulfones has been the subject of various chemical studies, specific experimental and computational data on the title compound, particularly concerning its transition state analysis in stereoselective transformations and the kinetic and thermodynamic aspects of its reactivity, are not extensively reported in publicly accessible research.

General principles of organic chemistry allow for postulation on its potential reactivity. For instance, the diol moiety could be a substrate for stereoselective reactions, with the inherent chirality of the molecule directing the approach of reagents. However, without specific studies, any discussion of transition states or the kinetic versus thermodynamic control of such reactions would be purely speculative.

Detailed mechanistic studies, including the computational analysis of transition states and the experimental determination of reaction kinetics and thermodynamics, are crucial for understanding and predicting the behavior of a chemical compound. Such studies provide invaluable insights for synthetic chemists looking to utilize the compound as a building block or to understand its role in more complex chemical processes.

At present, the scientific community has not published in-depth research that would allow for a thorough discussion of the specific sub-topics requested. The elucidation of reaction mechanisms for this compound, including the precise characterization of transition states in its stereoselective transformations and a quantitative analysis of its kinetic and thermodynamic reactivity, represents a clear area for future research endeavors. Such work would be a valuable contribution to the field of heterocyclic and sulfone chemistry.

Derivatization and Analog Synthesis of 4s 1,1 Dioxodithiane 4,5 Diol

Chemical Modifications of Hydroxyl Groups

To discuss the esterification and etherification of (4S)-1,1-dioxodithiane-4,5-diol, studies involving the reaction of the diol with various acylating and alkylating agents would be required. Such studies would typically investigate the reactivity of the hydroxyl groups and the conditions needed to form mono- or di-substituted products. Furthermore, exploring regioselective and chemoselective derivatization would necessitate experiments to differentiate between the two hydroxyl groups at the C4 and C5 positions, which is dependent on their respective steric and electronic environments. Without such studies, any discussion would be purely theoretical.

Functionalization of the Dithiane Core

Functionalization of the dithiane core of this compound would involve introducing new substituents or modifying the ring structure itself. Methodologies like C-H activation or halogenation have been applied to other dithiane derivatives to introduce additional functionalities. nih.gov However, the influence of the sulfone group and the adjacent diol on the feasibility and regioselectivity of such reactions on the target molecule is unknown. Similarly, processes like heteroatom exchange or ring expansion/contraction, which have been documented for other dithiane systems, would require specific investigation for this compound to determine the outcomes and potential reaction pathways. acs.orgnih.govwikipedia.org

Synthesis of Stereoisomers and Diastereomers for Comparative Studies

The synthesis of stereoisomers and diastereomers of this compound would be a crucial step in understanding its structure-activity relationships in any potential application. This would involve developing stereocontrolled synthetic routes to access other isomers, such as the (4R,5R), (4R,5S), and (4S,5R) forms. Comparative studies of these isomers would then provide valuable insights into the impact of stereochemistry on the compound's properties and biological activity. Currently, there is no published research detailing the synthesis of these specific stereoisomers.

Preparation of Conjugates and Chemically Tagged Probes

There is currently no available scientific literature detailing the preparation of conjugates and chemically tagged probes derived from this compound.

Theoretical and Computational Chemistry of 4s 1,1 Dioxodithiane 4,5 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. For (4S)-1,1-dioxodithiane-4,5-diol, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Energy Minimization and Conformational Landscape Mapping

The dithiane ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational energy minimization would identify the most stable (lowest energy) conformation of this compound. Mapping the conformational landscape would reveal the relative energies of different conformers and the energy barriers for interconversion between them. The stereochemistry at the C4 and C5 positions, along with the orientation of the hydroxyl groups (axial vs. equatorial), would be critical factors in determining the preferred conformation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Circular Dichroism Spectra)

Theoretical calculations can predict various spectroscopic properties, which are vital for the experimental characterization of a compound. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts would aid in the interpretation of experimental spectra and the assignment of specific signals to the corresponding atoms in the molecule. Given the chiral nature of the compound, the prediction of its circular dichroism (CD) spectrum would be particularly important for confirming its absolute stereochemistry.

Molecular Dynamics Simulations for Conformational Ensemble Characterization

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound in different environments (e.g., in various solvents). MD simulations would allow for the characterization of the conformational ensemble, providing a more realistic picture of the molecule's behavior in solution by considering the populations of different accessible conformations and the influence of solvent interactions.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are also employed to study the mechanisms of chemical reactions, providing details that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

For any potential reaction involving this compound, such as oxidation, reduction, or substitution reactions, computational chemistry could be used to identify the structures of the transition states and calculate the activation energies. This information is crucial for understanding the feasibility and kinetics of a given reaction pathway.

Analysis of Intermolecular Interactions and Solvation Effects

There is a clear absence of research focused on the intermolecular interactions and solvation effects of this compound. The presence of two hydroxyl groups and a sulfone group suggests a high capacity for hydrogen bonding, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms of the hydroxyl and sulfone groups).

Computational methods such as Density Functional Theory (DFT) are well-suited to analyze these interactions. mdpi.comdocumentsdelivered.com Studies on other complex organic molecules often employ DFT to:

Analyze Non-Covalent Interactions (NCI): To visualize and quantify weak interactions like hydrogen bonds and van der Waals forces that govern the compound's crystal packing and its interactions with other molecules.

Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of intermolecular interaction.

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and delocalization, which can explain the nature and strength of intermolecular bonds.

Given its polar functional groups, its solubility and conformational preferences are expected to be highly dependent on the solvent. Computational studies using implicit or explicit solvent models could provide valuable insights into its behavior in aqueous and organic media, but this remains an open area for investigation.

Applications of 4s 1,1 Dioxodithiane 4,5 Diol in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

There is currently no significant body of research demonstrating the use of (4S)-1,1-dioxodithiane-4,5-diol as a chiral auxiliary or as a ligand in asymmetric synthesis. The potential for the diol and sulfone functionalities to coordinate with metal centers or to direct stereoselective transformations has not been explored in published studies.

Role as a Chiral Building Block for Complex Molecular Scaffolds

While chiral diols are valuable building blocks in organic synthesis, specific examples of this compound being used for the construction of complex molecular scaffolds are not described in the available literature.

Precursor in Stereocontrolled Carbon-Carbon Bond Formations

No documented studies were found that detail the use of this compound as a precursor in stereocontrolled carbon-carbon bond forming reactions.

Scaffold for Novel Heterocyclic Compounds

Information regarding the application of this compound as a scaffold for the synthesis of novel heterocyclic compounds is not present in the surveyed scientific databases.

Integration into Catalyst Design and Asymmetric Catalysis

The integration of this compound into the design of catalysts for asymmetric catalysis is an area that appears to be unexplored, with no specific examples or methodologies reported.

Exploration in Polymer Chemistry as a Monomer Unit

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated as a monomer unit in polymer chemistry.

Contributions to Material Science Research

No publications were identified that describe the contributions of this compound to material science research, such as in the development of functional polymers or supramolecular assemblies.

Biologically Relevant Scaffolds and Chemical Probes Derived from 4s 1,1 Dioxodithiane 4,5 Diol

Design and Synthesis of Molecular Mimics and Analogs for Mechanistic Investigations

The design of molecular mimics and analogs of (4S)-1,1-dioxodithiane-4,5-diol is predicated on the unique stereochemical and electronic properties conferred by its constituent functional groups: the chiral diol and the sulfone. The sulfone group, with its strong hydrogen-bond accepting character, and the diol, with its capacity to act as both a hydrogen-bond donor and acceptor, create a rich pharmacophoric pattern. iomcworld.com The synthesis of such chiral cyclic sulfones is an area of growing interest due to their presence in a number of pharmaceutically important compounds. iomcworld.com

While the direct synthesis of this compound is not extensively documented in the literature, the synthesis of its stereoisomer, (±)-cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, provides a viable synthetic route that can be adapted. The synthesis of this analog involves the oxidation of the corresponding dithiane, which can be prepared from the appropriate starting materials. The resolution of the racemic mixture can be achieved through derivatization with a chiral resolving agent, such as a Mosher ester, followed by chromatographic separation of the resulting diastereomers and subsequent hydrolysis to yield the individual enantiomers. nih.gov For instance, the racemic (±)-cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide was successfully resolved by conversion to its bis-Mosher ester, separation of the diastereomers, and subsequent hydrolysis to yield the individual enantiomers. nih.gov A single-crystal X-ray analysis of the (-)-bis-Mosher ester established the absolute configuration of the (-)-enantiomer as (4S,5R). nih.gov

The synthesis of various cyclic sulfone compounds has been explored through different catalytic approaches, highlighting their potential for creating diverse molecular libraries. mdpi.com These methods, which include metal-catalyzed C-H insertion reactions and ring-closing metathesis, could potentially be adapted for the stereoselective synthesis of this compound and its analogs. mdpi.com

Application as a Chiral Scaffold for Ligand Design in Chemical Biology Research

The rigid, stereochemically defined structure of this compound makes it an attractive chiral scaffold for the design of ligands in chemical biology research. Chiral scaffolds are crucial for the development of selective biological probes and asymmetric catalysts. The fixed spatial orientation of the hydroxyl groups on the dithiane dioxide ring can be exploited to present appended functionalities in a precise three-dimensional arrangement, which is critical for specific molecular recognition events.

Cyclic 1,3-diols have been successfully employed as scaffolds for the creation of spatially directed libraries of small molecules. rsc.orgresearchgate.net These scaffolds allow for the systematic variation of the orientation of attached binding moieties, enabling the exploration of three-dimensional chemical space to identify potent and selective ligands. rsc.org The dithiane dioxide backbone of this compound offers a distinct advantage over simple carbocyclic diols due to the presence of the sulfone group, which can engage in specific hydrogen bonding interactions and provide a handle for further chemical modification.

The development of chemical probes often relies on the use of chiral scaffolds to achieve selective targeting of biomolecules. researchgate.net The defined stereochemistry of this compound can be instrumental in creating probes that can differentiate between chiral binding sites in proteins and other biological macromolecules.

Studies on Interactions with Biomolecules for Probe Development (e.g., protein binding studies, enzyme inhibition mechanisms)

The biological activity of cyclic sulfone derivatives has been demonstrated in various contexts, including as inhibitors of enzymes such as HIV-1 protease and human carbonic anhydrase II. iomcworld.com The sulfone moiety is a key pharmacophoric element in these interactions, acting as a strong hydrogen bond acceptor. iomcworld.com

A significant example of the biological interactions of a close analog of the title compound is the study of (±)-cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide (NSC-624151) as an anti-HIV agent. nih.gov This compound was found to target the zinc finger domain of the HIV-1 nucleocapsid p7 (NCp7) protein. nih.gov The proposed mechanism of action involves the ejection of zinc from the zinc finger domains, which are crucial for viral replication. nih.gov

Further studies involving the resolved enantiomers of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide revealed that the (-)-(4S,5R)-enantiomer was approximately twice as active against HIV-1 as its (+)-counterpart. nih.gov This stereoselectivity in biological activity underscores the importance of the chiral nature of this scaffold for specific interactions with biological targets.

Table 1: Anti-HIV-1 Activity of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide Stereoisomers
CompoundNSC NumberConfigurationEC50 (µM) against HIV-1
(±)-cis-1,1-dioxo- iomcworld.comnih.gov-dithiane-4,5-diol624151Racemic-
(+)-enantiomer693194(4R,5S)16.2 ± 2.4
(-)-enantiomer693195(4S,5R)8.8 ± 0.2

Data sourced from a study on the anti-HIV activity of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide and its enantiomers. nih.gov

The ability of these compounds to interact with zinc finger proteins suggests their potential as chemical probes for studying the structure and function of this important class of proteins. The dithiane dioxide diol scaffold provides a platform for the development of more potent and selective inhibitors, potentially by modifying the substituents on the ring to enhance binding affinity and specificity.

Furthermore, cyclic sulfonium (B1226848) compounds have been investigated as inhibitors of glycosidases, where the sulfur-containing ring plays a crucial role in the inhibitory activity. nih.gov While the oxidation state of sulfur is different, these findings provide a rationale for exploring dithiane dioxide diols as potential inhibitors of other classes of enzymes.

Advanced Analytical Techniques in the Research of 4s 1,1 Dioxodithiane 4,5 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the principal technique for the structural elucidation of (4S)-1,1-dioxodithiane-4,5-diol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a comprehensive analysis.

1H, 13C, and 2D NMR for Comprehensive Structure Elucidation

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons would be influenced by the presence of the electronegative oxygen atoms of the hydroxyl and sulfone groups. Integration of the signals would confirm the number of protons in each environment.

¹³C NMR spectroscopy would reveal the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons would also be significantly affected by the attached functional groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range couplings between protons and carbons, helping to piece together the carbon skeleton.

Interactive Data Table: Predicted NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C4Data not availableData not available
C5Data not availableData not available
Methylene ProtonsData not availableData not available
Hydroxyl ProtonsData not available

Note: The table above is a template. No experimental or reliably predicted data for this compound could be located.

Advanced NMR Methods for Stereochemical Assignment (e.g., NOESY, Coupling Constant Analysis, Variable Temperature NMR)

The determination of the specific (4S) stereochemistry would require advanced NMR methods.

NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining the spatial proximity of protons. For this compound, NOE correlations would help to establish the relative stereochemistry of the hydroxyl groups.

Analysis of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles between adjacent protons, which is related to the conformation of the dithiane ring.

Variable temperature NMR studies could be employed to investigate conformational dynamics, as the dithiane ring can exist in different chair or twist-boat conformations.

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural information, with characteristic losses of water (H₂O), sulfur dioxide (SO₂), and other small fragments.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺Data not available
[M+Na]⁺Data not available
Fragment 1Data not available
Fragment 2Data not available

Note: The table above is a template. No experimental mass spectrometry data for this compound could be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aliphatic ring, and the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
O-H StretchData not availableData not available
C-H StretchData not availableData not available
S=O Asymmetric StretchData not availableData not available
S=O Symmetric StretchData not availableData not available

Note: The table above is a template. No experimental vibrational spectroscopy data for this compound could be located.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of a sample of this compound. To determine the enantiomeric excess (e.e.), chiral HPLC would be necessary. This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. The development of a successful chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (4S) and (4R) enantiomers.

Interactive Data Table: Hypothetical Chiral HPLC Method for this compound

ParameterValue
Chiral Stationary PhaseData not available
Mobile PhaseData not available
Flow RateData not available
Detection WavelengthData not available
Retention Time of (4S) enantiomerData not available
Retention Time of (4R) enantiomerData not available

Note: The table above is a template. No specific chiral HPLC method for this compound could be located.

Q & A

Q. 1.1. What are the key methodologies for synthesizing (4S)-1,1-dioxodithiane-4,5-diol with high stereoselectivity?

Stereoselective synthesis of this compound requires careful selection of catalysts and reaction conditions. For example, bifunctional organocatalysts (e.g., thiourea-tertiary amine systems) can enhance diastereoselectivity in cascade reactions involving dithiane precursors, as demonstrated in sulfa-Michael/nitroaldol reactions . Chiral auxiliary approaches or asymmetric oxidation of dithiolane precursors may also be effective, leveraging methods validated for structurally similar dithiane-diols .

Q. 1.2. How can chiral chromatography and NMR spectroscopy be used to confirm enantiomeric purity?

Chiral gas chromatography (GC) on stationary phases like DEX-CB resolves enantiomers based on retention time differences (e.g., 7.8 vs. 8.2 min for (4S,5S) vs. (4R,5R) isomers) . NMR analysis of diastereomeric derivatives (e.g., diacetates) provides additional confirmation through distinct splitting patterns in 1H^1H- and 13C^{13}C-NMR spectra .

Q. 1.3. What precautions are necessary to ensure compound stability during experiments?

this compound derivatives are sensitive to redox conditions. Storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) is recommended. In aqueous solutions, dissolution in reducing agents (e.g., DTT) prevents disulfide bond formation, as shown in high-throughput DNA barcoding studies .

Advanced Research Questions

Q. 2.1. How can computational methods predict binding interactions of this compound with biological targets?

Molecular docking tools (e.g., RxDock) using reference ligands (e.g., DTT) can model binding modes. For example, affinity scores (kcal/mol) and binding site occupancy for dithiane-diols in peroxiredoxin systems validate competitive inhibition mechanisms . Dynamics simulations further refine conformational stability under physiological conditions .

Q. 2.2. How should researchers address contradictions in diastereoselectivity data across studies?

Discrepancies in diastereoselectivity (e.g., from 21–76% enantiomeric excess) may arise from catalyst choice (e.g., Et3_3N vs. chiral thioureas) or solvent polarity . Systematic optimization using Design of Experiments (DoE) can isolate variables like temperature, catalyst loading, and solvent effects. Comparative analysis of NMR/GC data from chiral intermediates is critical .

Q. 2.3. What strategies improve yield in multi-step syntheses involving dithiane-diol intermediates?

Stepwise protection/deprotection of hydroxyl and thiol groups minimizes side reactions. For example, acetylation of diols (e.g., (4S,5S)-5b) stabilizes intermediates, achieving 87% yield in subsequent hydrolysis steps . Flow chemistry or microwave-assisted synthesis may enhance reaction efficiency for scale-up.

Q. 2.4. How can in vitro bioactivity assays be designed to evaluate antioxidant or enzyme-inhibitory properties?

Standardize assays using human cell lines (e.g., NCI-H460) with viability tests (0–100 µM range) and ROS scavenging protocols . Include controls like ascorbic acid and validate results with LC-MS to confirm compound integrity post-experiment .

Methodological Resources

  • Stereochemical Analysis : Use chiral GC (DEX-CB column) and 1H^1H-NMR of acetylated derivatives .
  • Computational Modeling : RxDock for docking studies and GROMACS for dynamics simulations .
  • Synthetic Optimization : Bifunctional organocatalysts (10 mol% loading in toluene) for cascade reactions .

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